(5-Nitrothiophen-2-yl)methanol

Synthetic Yield Reduction Intermediate

Researchers designing bioreductively-activated prodrugs often face limited access to bifunctional building blocks with orthogonal reactive handles. (5-Nitrothiophen-2-yl)methanol (CAS 20898-85-5) provides a direct solution-a stable, yellow crystalline solid with a 2-hydroxymethyl group for payload conjugation and a 5-nitro group for hypoxia-selective reduction. • Hypoxia-activated prodrug design validated in combretastatin A-4 systems for solid tumor targeting. • Dual orthogonal handles (primary alcohol + nitro) enable library diversification from a scaffold synthesized in 94% yield. • Class-level evidence: 5-nitrothiophene derivatives more potent vs. 4-nitro analogues against T. b. brucei & T. cruzi.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 20898-85-5
Cat. No. B1605993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrothiophen-2-yl)methanol
CAS20898-85-5
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])CO
InChIInChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
InChIKeyQYNOWSBTIMNUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitrothiophen-2-yl)methanol: A Key Intermediate


(5-Nitrothiophen-2-yl)methanol (CAS 20898-85-5) is a heterocyclic building block characterized by a thiophene ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 2-position . It is a stable, yellow crystalline solid with a molecular weight of 159.16 g/mol and a calculated LogP of approximately 1.67, indicating its lipophilic nature . Its primary value lies in its dual functionality, which makes it a versatile intermediate for synthesizing more complex molecules in pharmaceutical and materials science research [1].

Dual-functional intermediate: nitro group & primary alcohol

Core building block for bioreductive prodrug-linker synthesis

Reported high-yield synthetic route supports scale-up research

Why Substitution Fails: (5-Nitrothiophen-2-yl)methanol


Simple substitution of (5-Nitrothiophen-2-yl)methanol with other nitrothiophene derivatives is not scientifically valid due to fundamental differences in reactivity and biological potential. The precise 2,5-substitution pattern is critical; the 3-nitro isomer is a known and significant impurity in the synthesis of the 5-nitro isomer, and their properties diverge substantially . More broadly, a comparative study has demonstrated that 5-nitrothiophene derivatives are significantly more active against T. b. brucei and T. cruzi parasites than their 4-nitrothiophene analogues [1]. Furthermore, the presence of the specific hydroxymethyl group at the 2-position is essential for its primary application as a prodrug intermediate, enabling the creation of reductively cleavable linkages for targeted drug delivery, a function not shared by other nitrothiophenes lacking this handle [2].

Regioisomer

2,5-substitution pattern essential; 3-nitro isomer is a known impurity and properties diverge significantly.

Nitro position

5-nitro derivatives show class-level activity differences versus 4-nitro analogues; direct substitution may shift research outcomes.

Linker handle

2-hydroxymethyl group is required for bioreductive prodrug cleavage; simple nitrothiophenes without this handle cannot replicate that function.

Differentiation Guide: (5-Nitrothiophen-2-yl)methanol


High-Yield Reduction of 5-Nitrothiophene-2-carbaldehyde

The synthesis of (5-Nitrothiophen-2-yl)methanol via the reduction of 5-nitrothiophene-2-carbaldehyde offers a high-yield, efficient route. One reported method achieves a yield of 94% . This high yield is a critical factor for procurement, as it directly impacts the cost-effectiveness and scalability of downstream processes that utilize this compound as a key intermediate.

Synthetic Yield
Data to verify
94% reported yield
Supports cost-effective route selection for procurement
Reduction of 5-nitrothiophene-2-carbaldehyde; method comparison review suggested
Synthetic Yield Reduction Intermediate

Proven Utility in Hypoxia-Activated Prodrug Systems

(5-Nitrothiophen-2-yl)methanol is a key component in the design of bioreductively-activated prodrugs, particularly for targeting hypoxic tumor environments [1]. Research shows that linking this group to a cytotoxic agent like combretastatin A-4 (CA4) abolishes the drug's activity until it is cleaved under low-oxygen conditions [1]. A specific derivative (compound 13) was the only one in its series to successfully release the active CA4 drug under anoxia in whole-cell experiments [2]. This demonstrates a functional capability not possessed by simple nitrothiophenes lacking the hydroxymethyl linker, such as 2-nitrothiophene.

Prodrug Utility
Class-level inference
Only gem-substituted derivative 13 released active CA4 under anoxia; 2-nitrothiophene lacks this capability
Reported prodrug-linker context for hypoxia-activated delivery research
In vitro whole-cell and supersomal anoxia assays; requires independent replication
Prodrug Hypoxia Bioreduction Targeted Therapy

Favorable Electrochemical Profile for Reductive Activation

The 5-nitro substitution pattern on the thiophene ring imparts a more favorable electrochemical profile for reductive activation compared to the 4-nitro isomer. Cyclic voltammetry studies on organometallic imines derived from nitrothiophenes show that 5-nitro derivatives exhibit significantly lower reduction potentials (E1/2 = −0.56 to −0.78 V) than their 4-nitro counterparts (E1/2 = −0.92 to −1.04 V) [1]. A lower (less negative) reduction potential indicates that the nitro group is more easily reduced, which is a critical property for applications as bioreductive prodrugs or electrochemical sensors.

Reduction Potential
Class-level inference
E1/2 = −0.56 to −0.78 V (5-nitro imines) vs. −0.92 to −1.04 V (4-nitro imines)
Reported reduction potential context supports 5-nitro scaffold for reduction-dependent studies
Cyclic voltammetry on ferrocenyl/cyrhetrenyl derivatives; property may vary with substitution
Electrochemistry Reduction Potential Cyclic Voltammetry Structure-Activity Relationship

Key Applications of (5-Nitrothiophen-2-yl)methanol


Hypoxia-Activated Prodrugs for Cancer Research

This compound is a critical building block for creating bioreductively-activated prodrugs designed to target solid tumors. The hydroxymethyl group allows for the attachment of a cytotoxic payload, which remains inactive until the nitro group is selectively reduced in the low-oxygen environment of a tumor, thereby releasing the active drug. This application is directly supported by its proven use in the development of combretastatin A-4 prodrugs, where the linker derived from this compound was essential for hypoxia-selective drug release [1].

Cost-Effective Compound Library Synthesis

Given its high reported synthetic yield (94%) from a readily available precursor, (5-Nitrothiophen-2-yl)methanol is an ideal intermediate for medicinal chemistry campaigns requiring the generation of large and diverse compound libraries. The presence of both a primary alcohol and a nitro group offers two distinct and orthogonal functional handles for further diversification, maximizing the chemical space that can be explored from a single, efficiently-produced scaffold .

Anti-Parasitic Agent Development

Based on strong class-level evidence showing that 5-nitrothiophene derivatives are more potent anti-parasitic agents than their 4-nitro analogs, this compound can serve as a privileged starting material for medicinal chemists developing new treatments for diseases like Human African Trypanosomiasis (caused by T. b. brucei) and Chagas disease (caused by T. cruzi) [2]. Its functional handles allow for rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Application
Selection Property
Validation Focus
Hypoxia-activated prodrug research
Bioreductive linker functionality
Hypoxia-dependent drug release assays
Medicinal chemistry library synthesis
Orthogonal functional group diversification
Synthetic yield and scalability assessment
Anti-parasitic agent discovery
5-nitrothiophene class-level activity context
In vitro parasite growth inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Nitrothiophen-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.